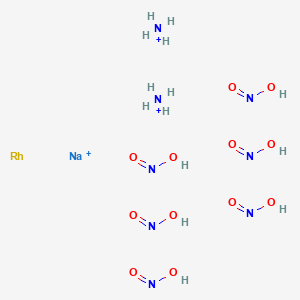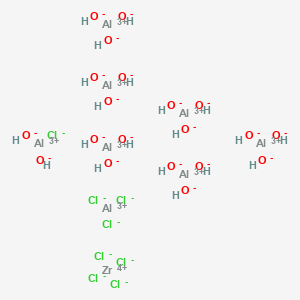
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
The compound “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” is likely an organic compound that contains an oxazole ring, a carboxylic acid group, and a 3,5-difluorophenyl group . Oxazole is a five-membered ring compound containing one oxygen atom, one nitrogen atom, and three carbon atoms. The 3,5-difluorophenyl group is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached to the 3rd and 5th carbon atoms .
Synthesis Analysis
While specific synthesis methods for “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” were not found, similar compounds are often synthesized through reactions involving aromatic substitution, condensation, or coupling .
Molecular Structure Analysis
The molecular structure of “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” likely includes an oxazole ring attached to a carboxylic acid group and a 3,5-difluorophenyl group . The exact structure would depend on the positions of these groups relative to each other.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” would depend on its exact molecular structure. Similar compounds have been described as crystalline solids .
Scientific Research Applications
Pharmacological Applications of Chlorogenic Acid
Chlorogenic acid, a phenolic compound, has been extensively studied for its biological and pharmacological effects. It is found in green coffee extracts and tea and exhibits a variety of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, and neuroprotective effects. This review broadens the scope of knowledge on chlorogenic acid, encouraging more studies to unveil and optimize its biological and pharmacological effects, potentially serving as a natural food additive (Naveed et al., 2018).
Environmental Impact of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which contain perfluoroalkyl moieties, are widely used in industrial and commercial applications. Their release into the environment and subsequent microbial degradation are of significant concern due to their toxic profiles. This review presents updated knowledge on the environmental biodegradability of these chemicals and their microbial degradation pathways, identifying gaps for future research (Liu & Mejia Avendaño, 2013).
Biocatalyst Inhibition by Carboxylic Acids
The review on carboxylic acids highlights their role as precursors for industrial chemicals and their inhibitory effects on microbes used for fermentative production. It identifies metabolic engineering strategies to increase microbial robustness against these acids, suggesting changes in cell membrane properties and the use of appropriate exporters to improve tolerance (Jarboe et al., 2013).
Safety And Hazards
Future Directions
The future directions for research on “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” could include further studies on its synthesis, properties, and potential applications. It could also be interesting to investigate its interactions with biological molecules and its potential effects on biological systems .
properties
IUPAC Name |
5-(3,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNKCUFWAHMBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650411 | |
| Record name | 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid | |
CAS RN |
887267-63-2 | |
| Record name | 5-(3,5-Difluorophenyl)-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630220.png)



![Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-](/img/structure/B1630225.png)

![2,3-Dihydro-1h-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B1630227.png)

![Bicyclo[2.2.1]heptane-1,3-diamine](/img/structure/B1630229.png)
![[1,1'-Biphenyl]-4-carboxylic acid, potassium salt](/img/structure/B1630235.png)

